Greater p38 MAPK Inhibitory Potency
SB 220025 exhibits a 10-fold improvement in inhibitory potency against p38 MAPK relative to its structural analog SB 203580, measured under identical assay conditions. In a direct kinase activity assay using an EGFR peptide substrate, SB 220025 inhibited p38 phosphorylation with an IC50 of 60 nM, whereas SB 203580 required a concentration of 0.6 μM (600 nM) to achieve equivalent inhibition [1]. This potency difference is a critical differentiator when selecting a tool compound for cellular or biochemical studies where p38 inhibition must be achieved at lower compound concentrations to minimize off-target effects.
| Evidence Dimension | p38 MAPK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 60 nM (SB 220025) |
| Comparator Or Baseline | 600 nM (0.6 μM) (SB 203580) |
| Quantified Difference | 10-fold more potent |
| Conditions | In vitro kinase assay measuring p38 phosphorylation of an EGFR peptide substrate; ATP concentration 0.17 mM; enzyme concentration 70 nM [1] |
Why This Matters
Lower IC50 enables use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving assay signal-to-noise ratio.
- [1] Jackson JR, Bolognese B, Hillegass L, et al. Pharmacological effects of SB 220025, a selective inhibitor of P38 mitogen-activated protein kinase, in angiogenesis and chronic inflammatory disease models. J Pharmacol Exp Ther. 1998;284(2):687-692. PMID: 9454815. View Source
